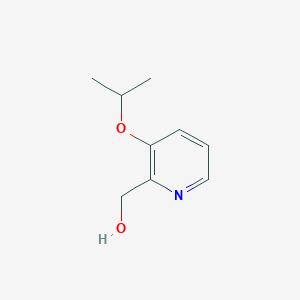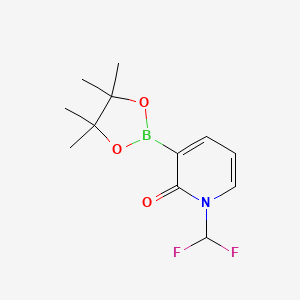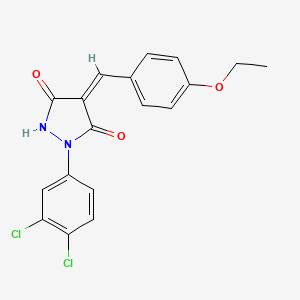![molecular formula C7H5ClN2O B13656851 2-Chloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B13656851.png)
2-Chloro-5-methylfuro[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine-1-oxide with phosgene (COCl2) in the presence of trimethylamine . The reaction is carried out at temperatures between -30°C and +50°C, followed by further reaction with phosgene at 50°C to 150°C .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in various quantities, ensuring quality and consistency for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution: Reagents like sodium hydrogencarbonate and formamidine hydrochloride are used in substitution reactions.
Oxidation: Oxone and other oxidizing agents can be used to oxidize the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce oxidized forms of the compound.
Applications De Recherche Scientifique
2-Chloro-5-methylfuro[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of potential anticancer agents, particularly in the development of furo[2,3-d]pyrimidine-based chalcones with potent anti-breast cancer activity.
Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory and antibacterial properties.
Industrial Applications: It is used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Chloro-5-methylfuro[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-Chloro-5-methylfuro[2,3-d]pyrimidine: This compound has a similar structure but with a chlorine atom at a different position.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with diverse biological activities, including anticancer properties.
Quinazoline: A fused pyrimidine compound known for its anticancer and kinase inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H5ClN2O |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
2-chloro-5-methylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN2O/c1-4-3-11-6-5(4)2-9-7(8)10-6/h2-3H,1H3 |
Clé InChI |
IZSQOCXKZGUJDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC2=NC(=NC=C12)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)

![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)

![2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13656797.png)
![(2Z)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13656798.png)
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)
![azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13656807.png)


![6-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13656823.png)


